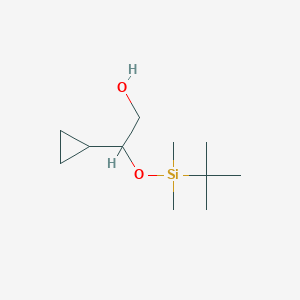![molecular formula C12H11Cl2N3O2 B8613331 2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 68049-71-8](/img/structure/B8613331.png)
2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: is a complex organic compound with potential applications in various scientific fields. Its structure includes a triazolopyridine core, which is known for its biological activity, and a dichlorohydroxyphenyl group, which can contribute to its reactivity and interaction with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps:
Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the dichlorohydroxyphenyl group: This step may involve electrophilic aromatic substitution reactions using chlorinating agents and hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving triazolopyridine derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a triazolopyridine core can interact with enzymes or receptors, modulating their activity. The dichlorohydroxyphenyl group may enhance binding affinity or specificity through additional interactions such as hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-(2,4-Dichloro-5-methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the dichlorohydroxyphenyl group and the triazolopyridine core in 2-(2,4-Dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one makes it unique, as it combines the reactivity and biological activity of both moieties.
属性
CAS 编号 |
68049-71-8 |
|---|---|
分子式 |
C12H11Cl2N3O2 |
分子量 |
300.14 g/mol |
IUPAC 名称 |
2-(2,4-dichloro-5-hydroxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-7-5-8(14)10(18)6-9(7)17-12(19)16-4-2-1-3-11(16)15-17/h5-6,18H,1-4H2 |
InChI 键 |
JKGVZTZZZQDRBT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(=NN(C2=O)C3=CC(=C(C=C3Cl)Cl)O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



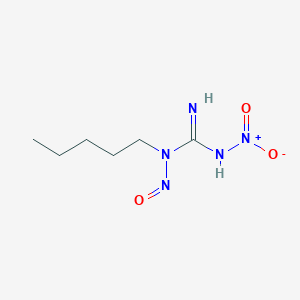
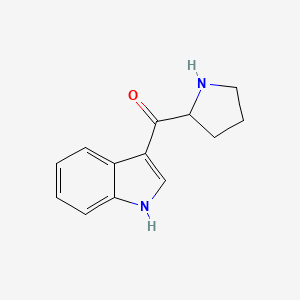

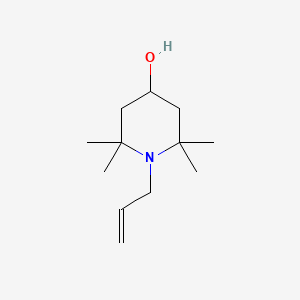
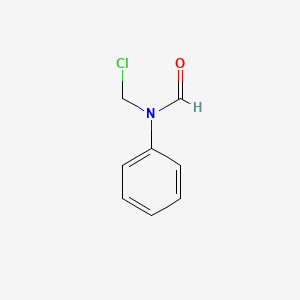


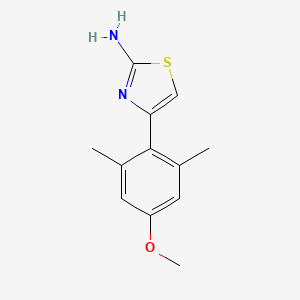
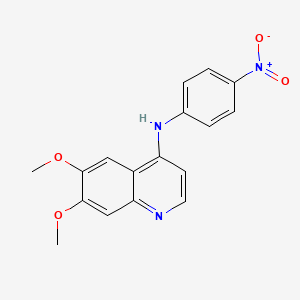

![[(4-Ethenylphenyl)methylidene]propanedinitrile](/img/structure/B8613300.png)
![1-(1,2-Oxazolidin-2-yl)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one](/img/structure/B8613304.png)
